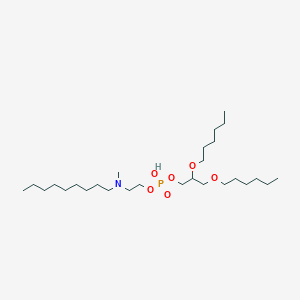
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a phosphate group, a long alkyl chain, and an aminoethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2,3-bis(hexyloxy)propanol and 2-(methyl(nonyl)amino)ethanol. These intermediates are then reacted with phosphoric acid or its derivatives under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation and chromatography are often employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphates, and substituted aminoethyl phosphates.
Applications De Recherche Scientifique
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate involves its interaction with various molecular targets. The phosphate group can form hydrogen bonds with biological molecules, while the long alkyl chains can interact with lipid bilayers. These interactions can affect the stability and permeability of cell membranes, making the compound useful in various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(hexyloxy)propyl methyl hydrogen phosphate
- 2,3-Bis(oleoyloxy)propyl dimethylammonioethyl hydrogen phosphate
Uniqueness
Compared to similar compounds, 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate has a unique combination of a long alkyl chain and an aminoethyl group, which provides it with distinctive chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological membranes are required.
Propriétés
Formule moléculaire |
C27H58NO6P |
|---|---|
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
2,3-dihexoxypropyl 2-[methyl(nonyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C27H58NO6P/c1-5-8-11-14-15-16-17-20-28(4)21-24-33-35(29,30)34-26-27(32-23-19-13-10-7-3)25-31-22-18-12-9-6-2/h27H,5-26H2,1-4H3,(H,29,30) |
Clé InChI |
AQNZAHHAPIQGDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(C)CCOP(=O)(O)OCC(COCCCCCC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



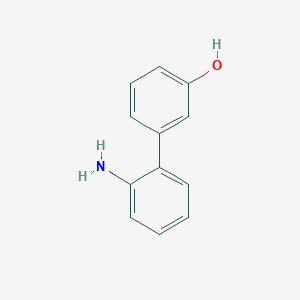
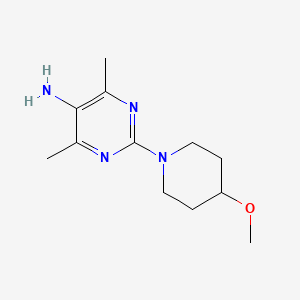
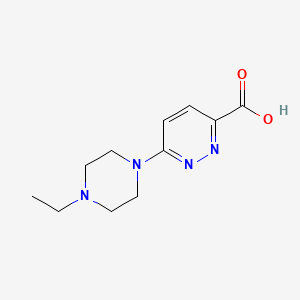



![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
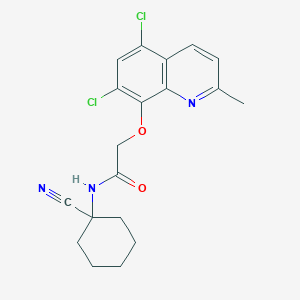
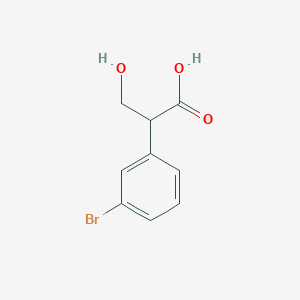
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
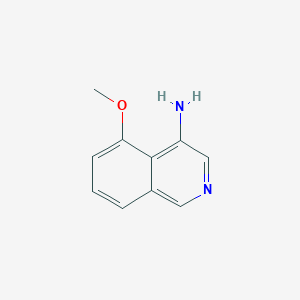
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)

